molecular formula C17H15ClN2OS B2362901 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 438034-90-3

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B2362901
CAS No.: 438034-90-3
M. Wt: 330.83
InChI Key: NTFPHFDEZSCPFN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide group, a cyano group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves the reaction of substituted amines with cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, substituted amines, and various nucleophiles. Reaction conditions often involve elevated temperatures and the absence of solvents .

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications .

Scientific Research Applications

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide has several scientific research applications, including:

Biological Activity

3-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H14ClN3OSC_{14}H_{14}ClN_{3}OS. The compound features a chloro substituent and a cyano group that may contribute to its biological activity through interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit topoisomerase II and DNA polymerase, both critical for DNA replication and repair in cancer cells.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process involves the release of cytochrome c from mitochondria and subsequent activation of caspases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits topoisomerase II and DNA polymerase
Apoptosis InductionActivates intrinsic apoptotic pathways
Anticancer PotentialDemonstrated efficacy against various cancer cell lines

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class. For instance:

  • Anticancer Studies : A study evaluated the anticancer properties of similar benzamide derivatives against breast cancer cell lines. The results indicated significant growth inhibition correlated with increased apoptosis markers.
  • Enzyme Interaction Studies : Another research focused on the interaction of related compounds with cyclin-dependent kinases (CDKs). These compounds showed promising results in inhibiting CDK2, leading to cell cycle arrest in tumor cells .

Research Findings

Recent advances have highlighted the following findings regarding this compound:

  • Pharmacological Profiles : The compound exhibits a favorable pharmacological profile with low toxicity in preliminary animal studies. Further investigations are needed to establish its safety and efficacy in clinical settings .
  • Potential for Combination Therapy : Research suggests that this compound could be effectively combined with other anticancer agents to enhance therapeutic outcomes. Combination regimens may target multiple pathways involved in tumor growth and survival .

Properties

IUPAC Name

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPHFDEZSCPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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